UDCA-d5 serves as a valuable tool in analytical chemistry, particularly in mass spectrometry []. Mass spectrometry is a technique used to identify and quantify molecules based on their mass-to-charge ratio. UDCA-d5 acts as an internal standard, a reference compound added to a sample alongside the target analyte (molecule of interest). Since UDCA-d5 has a slightly different mass due to the deuterium atoms, it allows for accurate measurement of the target analyte by accounting for variations during sample preparation and instrument analysis [].
Ursodeoxycholic Acid Methyl Ester-d5 is a deuterated derivative of ursodeoxycholic acid, a bile acid that plays a crucial role in the digestion and absorption of fats. The chemical formula for Ursodeoxycholic Acid Methyl Ester-d5 is C25H37D5O4, with a molecular weight of 411.63 g/mol. This compound is primarily used in proteomics research, where its unique isotopic labeling allows for precise tracking and quantification in biological systems .
Ursodeoxycholic Acid Methyl Ester-d5 exhibits several biological activities similar to its non-deuterated counterpart. It is known to:
The synthesis of Ursodeoxycholic Acid Methyl Ester-d5 typically involves:
Ursodeoxycholic Acid Methyl Ester-d5 has several applications, including:
Research on Ursodeoxycholic Acid Methyl Ester-d5 has highlighted its interactions with various biomolecules:
Several compounds share structural similarities with Ursodeoxycholic Acid Methyl Ester-d5. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ursodeoxycholic Acid | C24H40O4 | Natural bile acid without deuteration |
| Chenodeoxycholic Acid | C24H40O4 | Known for its role in cholesterol metabolism |
| Lithocholic Acid | C24H40O3 | Less soluble; more toxic than ursodeoxycholic |
| 24-Nor Ursodeoxycholic Acid Methyl Ester | C24H35D5O4 | Lacks one carbon at position 24, altering activity |
Ursodeoxycholic Acid Methyl Ester-d5 is unique due to its isotopic labeling, which allows for enhanced tracking in metabolic studies compared to its non-deuterated counterparts. Its specific structural modifications also contribute to distinct biological activities and applications in research settings .
Ursodeoxycholic Acid Methyl Ester-d5 represents a deuterated derivative of the naturally occurring bile acid methyl ester, distinguished by its unique molecular composition incorporating five deuterium atoms [1] [3]. The compound maintains the fundamental cholanic acid backbone characteristic of bile acid derivatives while exhibiting enhanced molecular stability through strategic deuterium incorporation [4]. The molecular formula C₂₅H₃₇D₅O₄ indicates a molecular weight of 411.63 grams per mole, representing a 5.03 dalton increase compared to its non-deuterated counterpart [1] [3].
The steroid nucleus of Ursodeoxycholic Acid Methyl Ester-d5 consists of the characteristic tetracyclic perhydrocyclopentanophenanthrene framework, comprising three six-membered rings (designated A, B, and C) and one five-membered ring (designated D) [14]. This structural arrangement maintains the curved molecular geometry inherent to mammalian bile acids, resulting from the cis-fused configuration between rings A and B [30]. The compound exhibits a molecular length of approximately 20 angstroms with an average radius of 3.5 angstroms, consistent with other bile acid derivatives [30].
Table 1: Molecular Architecture Comparison
| Property | Ursodeoxycholic Acid Methyl Ester-d5 | Ursodeoxycholic Acid Methyl Ester (non-deuterated) |
|---|---|---|
| Molecular Formula | C₂₅H₃₇D₅O₄ | C₂₅H₄₂O₄ |
| Molecular Weight (g/mol) | 411.63 | 406.6 |
| CAS Number | 93701-19-0 | 10538-55-3 |
| Chemical Class | Deuterated bile acid methyl ester | Bile acid methyl ester |
| Deuterium Atoms | 5 | 0 |
| Deuteration Sites | C-2, C-2, C-3, C-4, C-4 positions | N/A |
The deuteration pattern in Ursodeoxycholic Acid Methyl Ester-d5 follows a specific substitution scheme where five hydrogen atoms have been replaced with deuterium isotopes [4]. Mass spectrometric analysis reveals the presence of deuterium incorporation with greater than 95% isotopic purity, indicating successful selective labeling [4]. The compound exhibits enhanced stability against metabolic degradation due to the kinetic isotope effect associated with deuterium-carbon bond strength [34].
The methyl ester functionality at the terminal carboxylic acid position provides improved lipophilicity compared to the free acid form, facilitating analytical applications and research protocols [2]. Nuclear magnetic resonance spectroscopy confirms the structural integrity of the deuterated compound, with characteristic chemical shift patterns consistent with the bile acid framework [9] [10].
The stereochemical configuration of Ursodeoxycholic Acid Methyl Ester-d5 maintains the characteristic spatial arrangement found in ursodeoxycholic acid derivatives, with specific hydroxyl group orientations that define its biological and chemical properties [15] [30]. The compound exhibits 3α,7β-dihydroxy configuration on the steroid nucleus, positioning these functional groups on opposite faces of the molecule to create the distinctive facial amphiphilicity characteristic of bile acids [14] [30].
At the C-3 position, the hydroxyl group adopts the α-configuration (R-stereochemistry), projecting from the concave face of the steroid backbone [30]. This orientation is critical for the compound's physicochemical properties and contributes to its aggregation behavior in aqueous systems [7]. The C-7 position features a β-hydroxyl group (S-stereochemistry), located on the convex face of the molecule, which distinguishes ursodeoxycholic acid derivatives from other bile acid species [15] [30].
Table 2: Stereochemical Configuration Analysis
| Position | Configuration | Deuteration Impact |
|---|---|---|
| C-3 | 3α-hydroxyl (R) | Deuterium substitution at C-2,C-2,C-3,C-4,C-4 |
| C-5 | 5β-H (β-configuration) | No deuterium substitution |
| C-7 | 7β-hydroxyl (S) | No deuterium substitution |
| C-8 | 8β-H (R) | No deuterium substitution |
| C-9 | 9α-H (S) | No deuterium substitution |
| C-10 | 10β-methyl (S) | No deuterium substitution |
| C-13 | 13β-methyl (R) | No deuterium substitution |
| C-14 | 14α-H (S) | No deuterium substitution |
| C-17 | 17β-side chain (R) | No deuterium substitution |
| A/B Ring Junction | cis (5β) | Maintained cis configuration |
| C/D Ring Junction | trans | Maintained trans configuration |
The deuteration pattern in Ursodeoxycholic Acid Methyl Ester-d5 specifically targets positions adjacent to the C-3 hydroxyl group, with deuterium atoms incorporated at C-2 (two deuterium atoms), C-3 (one deuterium atom), and C-4 (two deuterium atoms) [4]. This selective labeling strategy preserves the overall stereochemical integrity while providing enhanced analytical capabilities for mass spectrometric detection and pharmacokinetic studies [4] [21].
The 5β-configuration at the A/B ring junction maintains the cis-fused arrangement characteristic of mammalian bile acids, resulting in the curved molecular geometry that distinguishes these compounds from allo-bile acids found in lower vertebrates [30]. The angular methyl groups at positions C-18 and C-19 retain their natural β-orientation, contributing to the hydrophobic character of the convex molecular face [14] [30].
Epimerization studies demonstrate that the deuterated compound maintains stereochemical stability under standard analytical conditions, with no detectable inversion at the deuteration sites [30]. The deuterium isotope effect provides protection against enzymatic oxidation and reduction reactions that might otherwise compromise the stereochemical integrity of the molecule [22] [25].
Comparative analysis between Ursodeoxycholic Acid Methyl Ester-d5 and its non-deuterated analog reveals significant differences in physicochemical properties while maintaining structural homology [4] [13]. The deuterated compound exhibits enhanced metabolic stability due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, resulting in reduced susceptibility to enzymatic degradation [34] [4].
Mass spectrometric analysis demonstrates a characteristic 5 dalton mass shift in the deuterated compound, providing clear differentiation between the two molecular species [4] [21]. The molecular ion peak for Ursodeoxycholic Acid Methyl Ester-d5 appears at m/z 410.63 in negative ion mode, compared to m/z 405.60 for the non-deuterated analog [21]. Fragmentation patterns remain consistent between both compounds, with the deuterated version showing corresponding mass shifts in fragment ions [21].
Table 3: Physical Properties Comparison
| Property | Ursodeoxycholic Acid Methyl Ester-d5 | Ursodeoxycholic Acid Methyl Ester |
|---|---|---|
| Melting Point (°C) | 59-62 | 142-143 |
| Storage Temperature | Refrigerator (2-8°C) | Refrigerator |
| Solubility | Acetone, Chloroform, Methanol | Chloroform (Slightly), Ethanol (Slightly), Methanol (Slightly) |
| Form | Solid | Solid |
| Color | White | White to Off-White |
| Stability | Enhanced metabolic stability | Standard stability |
| Purity (%) | ≥95 | ≥95 |
| Isotopic Purity | >95% deuterium incorporation | N/A |
Nuclear magnetic resonance spectroscopy reveals subtle but detectable differences in chemical shift patterns between the deuterated and non-deuterated compounds [9] [10]. The deuterium atoms contribute to altered electronic environments around the substitution sites, resulting in measurable chemical shift changes that can be utilized for structural confirmation and purity assessment [9] [24].
Table 4: Mass Spectrometry Comparison
| Ion Type | Ursodeoxycholic Acid Methyl Ester-d5 | Ursodeoxycholic Acid Methyl Ester |
|---|---|---|
| Molecular Ion [M-H]⁻ | m/z 410.63 | m/z 405.60 |
| Fragment Ion 1 | m/z 375.15 (loss of COOMe) | m/z 373.15 (loss of COOMe) |
| Fragment Ion 2 | m/z 355.20 (further fragmentation) | m/z 355.20 (further fragmentation) |
| Base Peak | m/z 410.63 | m/z 405.60 |
| Isotope Pattern | Shows +5 Da shift pattern | Standard isotope pattern |
| Deuterium Effect on m/z | +5 Da compared to non-deuterated | Reference compound |
Chromatographic behavior shows minimal differences between the two compounds under standard analytical conditions, with the deuterated version exhibiting slightly altered retention times due to isotope effects on intermolecular interactions [7] [21]. Liquid chromatography-tandem mass spectrometry methods can readily distinguish between the compounds, making the deuterated analog valuable as an internal standard for quantitative analyses [21] [23].
The deuterated compound demonstrates superior thermal stability compared to its non-deuterated counterpart, with reduced decomposition rates under elevated temperature conditions [4]. This enhanced stability profile makes Ursodeoxycholic Acid Methyl Ester-d5 particularly suitable for analytical applications requiring prolonged storage or exposure to challenging environmental conditions [4] [19].
Catalytic deuteration represents a fundamental approach for introducing deuterium atoms into bile acid structures, offering high stereoselectivity and isotopic purity essential for research applications. The development of deuterated bile acid derivatives, particularly Ursodeoxycholic Acid Methyl Ester-d5, relies heavily on sophisticated enzymatic and chemical deuteration methodologies that ensure precise isotopic incorporation while maintaining structural integrity.
Enzymatic deuteration techniques have demonstrated exceptional utility in bile acid modification through highly selective hydrogen-deuterium exchange mechanisms [1]. The most extensively documented approach involves the coupling of specific hydroxysteroid dehydrogenases with glucose dehydrogenase-mediated coenzyme recycling systems. This methodology achieves regio- and stereo-specific deuterium incorporation at predetermined positions within the bile acid framework.
The enzymatic deuteration process utilizes 3β,17β-hydroxysteroid dehydrogenase, 7α-hydroxysteroid dehydrogenase, and 12α-hydroxysteroid dehydrogenase to catalyze the reduction of 3,7,12-trioxo-5β-cholan-24-oic acid derivatives [1]. These enzyme systems demonstrate remarkable selectivity, producing [3α-2H]-3β-hydroxy-7,12-dioxo-5β-cholan-24-oic acid, [7β-2H]-7α-hydroxy-3,12-dioxo-5β-cholan-24-oic acid, and [12β-2H]-12α-hydroxy-3,7-dioxo-5β-cholan-24-oic acid with isotopic purities exceeding 94%. The deuterium transfer mechanism operates through coupling the reduction of the target bile acid to the oxidation of [1-2H]glucose, with catalytic amounts of coenzyme continuously recycled in situ [1].
Chemical deuteration methods provide alternative pathways for isotopic incorporation, particularly when enzymatic selectivity is not required or when specific positional labeling is desired [2] [3]. Palladium-catalyzed deuteration systems have emerged as powerful tools for bile acid modification, utilizing deuterium gas or deuterated solvents as deuterium sources under controlled reaction conditions.
The application of palladium on carbon (Pd/C) catalysts enables hydrogenation-deuteration reactions of unsaturated bile acid intermediates [2] [3]. Recent developments in mechanistic insights into the formal anti-hydrogenation of 12β-methyl-18-nor-bile acids have revealed that deuteration experiments using deuterium oxide as the source provide valuable mechanistic information. The deuteration of Δ13,17-alkene bile acids on preparative scale yields deuterated products with three deuterium atoms, demonstrating the reversible nature of palladium-catalyzed hydrogenation reactions [2] [3].
Electrochemical reduction techniques represent specialized approaches for deuterium incorporation in bile acid synthesis [4]. These methods involve the direct electroreduction of ketone-containing bile acid precursors in deuterated solvents, providing high levels of isotopic incorporation with excellent chemical yields. The electroreduction of 7-ketolithocholic acid in deuterated media yields ursodeoxycholic acid-d5 derivatives with isotopic purities ranging from 95-98% [4].
| Deuteration Method | Substrate | Product | Isotopic Purity (%) | Scale |
|---|---|---|---|---|
| Enzymatic (3β,17β-HSD) | 3,7,12-Trioxo-5β-cholan-24-oic acid | [3α-2H]-3β-Hydroxy-7,12-dioxo-5β-cholan-24-oic acid | ≥94 | Preparative |
| Enzymatic (7α-HSD) | 3,7,12-Trioxo-5β-cholan-24-oic acid | [7β-2H]-7α-Hydroxy-3,12-dioxo-5β-cholan-24-oic acid | ≥94 | Preparative |
| Pd/C Deuteration | Δ13,17-Alkene bile acids | 12β-Methyl-18-nor-chenodeoxycholic acid-d3 | 85-95 | Multi-gram |
| Electrochemical | 7-Ketolithocholic acid | Ursodeoxycholic acid-d5 | 95-98 | Laboratory |
The formation of methyl esters represents a critical step in bile acid purification and derivatization protocols, requiring careful optimization of reaction conditions to achieve maximum yields while maintaining product integrity. The esterification of Ursodeoxycholic Acid Methyl Ester-d5 demands specialized conditions that accommodate the presence of deuterium atoms without compromising isotopic labeling.
Fischer esterification remains the most widely employed method for bile acid methyl ester formation, utilizing alcohols in the presence of acid catalysts to achieve carboxylic acid conversion [5] [6]. The classical approach employs sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid as catalysts in methanol or ethanol solvents under reflux conditions. For bile acid derivatives, the reaction typically proceeds at temperatures ranging from 65-78°C for 2-24 hours, achieving yields between 70-95% [5] [6].
The mechanism involves protonation of the carboxyl oxygen, followed by nucleophilic attack by the alcohol and subsequent water elimination [5]. The equilibrium nature of the reaction necessitates the use of excess alcohol and water removal to drive the reaction toward ester formation. For deuterated substrates, careful control of reaction conditions prevents unwanted hydrogen-deuterium exchange at sensitive positions [6].
The acetyl chloride-methanol reagent system provides rapid and efficient esterification conditions particularly suitable for bile acid derivatives [7]. This method demonstrates exceptional efficiency for C24 bile acids, with methyl ester formation occurring almost instantaneously at 50°C using acetyl chloride:methanol ratios of 1:20 (v/v) [7]. The reaction proceeds through acyl chloride formation, followed by alcoholysis to yield the desired methyl ester.
The advantages of this system include reduced reaction times, high yields (85-98%), and compatibility with sensitive functional groups present in deuterated bile acid derivatives [7]. The method particularly excels in laboratory-scale preparations where rapid conversion is desired without prolonged heating that might compromise isotopic labeling integrity.
Ultrasound-promoted esterification techniques offer significant advantages in terms of reaction acceleration and yield enhancement [8] [9]. Power ultrasound can increase reaction rates by up to 19-fold when temperature is allowed to rise during irradiation, providing substantial improvements over conventional heating methods [9]. For bile acid methyl esters, clear increases in reaction rates are observed under ultrasonic conditions, with temperatures ranging from 25-60°C and reaction times reduced to 1-6 hours [8] [9].
The ultrasonication mechanism involves cavitation effects that enhance mass transfer and molecular interaction, facilitating ester bond formation through improved reactant contact. This method is particularly advantageous for large-scale preparations where energy efficiency and reduced processing times are priorities [9].
Environmentally friendly esterification approaches utilizing surfactant catalysts represent innovative alternatives to traditional acid-catalyzed methods [10]. Dodecylbenzene sulfonic acid (DBSA) and copper dodecylbenzene sulfonate (CDBS) function as both Brønsted/Lewis acid catalysts and surfactants, enabling solvent-free esterification at room temperature [10].
These systems demonstrate remarkable efficiency, with yields ranging from 76-98% depending on substrate water solubility. The catalysts form reverse micelles that separate water produced during esterification from the product ester, eliminating the need for azeotropic distillation or external drying agents [10]. The method offers excellent functional group tolerance and reduced environmental impact compared to conventional approaches.
| Esterification Method | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Fischer Esterification | H2SO4/HCl/TsOH | 65-78 (reflux) | 2-24 hours | 70-95 |
| Acetyl chloride/methanol | Acetyl chloride (1:20 v/v) | 50 | Instantaneous-2 hours | 85-98 |
| Ultrasound-accelerated | HCl + ultrasound | 25-60 | 1-6 hours | 80-95 |
| Surfactant-catalyzed | DBSA/CDBS | 20-25 (room temperature) | 4-24 hours | 76-98 |
The transition from laboratory-scale synthesis to industrial production of Ursodeoxycholic Acid Methyl Ester-d5 presents multifaceted challenges encompassing raw material management, process scalability, environmental considerations, and quality assurance protocols. Modern industrial facilities have developed sophisticated approaches to address these challenges while maintaining product quality and economic viability.
Industrial-scale production begins with rigorous raw material qualification protocols that ensure consistent feedstock quality for bile acid synthesis [11]. Contemporary facilities implement comprehensive inspection and quarantine systems where every batch of bile paste undergoes biological safety certification before processing [11]. Raw materials are stored in isolated, single-use storage rooms with exclusive access controls, completely segregated from other production areas to prevent contamination risks.
The quality control framework extends beyond basic purity assessments to include comprehensive testing for biological contaminants, heavy metals, and residual solvents that could compromise the final deuterated product [11]. Storage facilities are designed to maintain material integrity over extended periods, with inventory capacities exceeding 1000 tons to support continuous production campaigns of 3000 tons per year [11].
Heat transfer limitations in large-scale reactors represent significant technical hurdles in bile acid esterification and deuteration processes [11]. Industrial facilities address these challenges through advanced process control systems that monitor temperature gradients, mixing efficiency, and reaction kinetics in real-time [11]. Fully automated production lines feature independent reaction vessels for each process step, minimizing cross-contamination and enabling parallel processing capabilities.
The implementation of ultra-high temperature and high-pressure saponification reactions under boiling conditions requires specialized equipment designed to maintain safety standards while achieving complete conversion of conjugated bile acids to free bile acids [11]. Custom-designed siphon devices enable selective extraction of different bile acid components, allowing for product customization based on specific purity requirements [11].
Solvent recovery and waste treatment systems constitute critical components of sustainable industrial production [11]. Modern facilities implement closed-loop solvent recovery systems achieving recovery rates exceeding 95%, significantly reducing environmental impact and production costs [11]. The proprietary flash evaporation and spray drying technology instantly removes 95%-98% of water from bile acid extracts, producing high-purity powder with excellent flowability while minimizing energy consumption [11].
Double-effect concentration devices utilize secondary steam generated during first-effect evaporation as a heat source for subsequent effects, reducing energy consumption by 50% compared to single-effect concentrators [11]. Comprehensive waste water and gas treatment systems ensure environmental compliance while recovering valuable by-products for process integration [11].
Industrial crystallization protocols for Ursodeoxycholic Acid Methyl Ester-d5 employ multiple purification stages to achieve pharmaceutical-grade purity levels exceeding 99.5% [12] [13]. The process typically involves initial formation of imidazole salts, followed by methyl ester crystallization from ethyl acetate solutions under controlled temperature conditions [12] [13].
The imidazole salt formation step operates at temperatures between 5-10°C with precise pH control and stirring optimization to achieve purity levels of 98.5-99.0% with recovery yields of 90-95% [13]. Subsequent methyl ester crystallization from ethyl acetate at 10-15°C achieves final purities of 99.0-99.5% with recovery yields of 85-95% [13].
Alternative crystallization approaches include silylation crystallization using N,N-dimethylformamide as solvent and hexamethyldisilazane as reaction agent [4]. This method achieves optimal material ratios of electroreduction product:N,N-dimethylformamide:hexamethyldisilazane of 1:10:2 (w/v/v), with reactions proceeding for 2 hours at 60°C [4]. The corresponding silylation derivative undergoes crystallization separation, with pure ursodeoxycholic acid recovered through 5% acid hydrolysis at 50°C for 0.5 hours, achieving maximum recovery and purity of 99.8% and 99.5%, respectively [4].
| Challenge Category | Specific Challenge | Industrial Solution | Performance Metrics |
|---|---|---|---|
| Raw Material Quality | Bile paste contamination and variability | Rigorous inspection and quarantine protocols | 1000+ tons storage capacity |
| Reaction Scale-up | Heat transfer limitations in large reactors | Advanced process control and automation | 3000 tons/year production capacity |
| Purification Efficiency | Crystallization batch-to-batch variation | Optimized crystallization protocols | 99.5%+ purity achievement |
| Environmental Impact | Solvent recovery and waste treatment | Closed-loop solvent recovery systems | 95%+ solvent recovery rates |
Industrial implementation of these protocols requires significant capital investment, with modern facilities representing multi-million dollar investments in specialized equipment and process control systems [11]. The integration of quality control measures throughout the production process, including continuous monitoring with HPLC and LC-MS systems, ensures consistent product quality while enabling real-time process optimization [11].